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5-(5-Methylthiophen-2-yl)isoxazol-3-amine
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Overview
Description
5-(5-Methylthiophen-2-yl)isoxazol-3-amine is a heterocyclic compound that features both a thiophene and an isoxazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- 5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Uniqueness
5-(5-Methylthiophen-2-yl)isoxazol-3-amine is unique due to the presence of both a thiophene and an isoxazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(12-5)6-4-8(9)10-11-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
BGQZKQXCCJDFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NO2)N |
Origin of Product |
United States |
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